AW01178

HDAC Selectivity Epigenetics Drug Discovery

AW01178 (CAS: 651293-70-8) is a novel benzacetamide-based small molecule identified as a selective inhibitor of Class I histone deacetylases (HDACs). It was discovered through a high-throughput screen targeting E-cadherin upregulation, a key process in suppressing epithelial-mesenchymal transition (EMT) and metastasis.

Molecular Formula C19H21F3N4O2
Molecular Weight 394.4 g/mol
Cat. No. B15586350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAW01178
Molecular FormulaC19H21F3N4O2
Molecular Weight394.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H21F3N4O2/c1-28-15-4-2-3-13(11-15)12-17(27)24-14-6-9-26(10-7-14)18-23-8-5-16(25-18)19(20,21)22/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,24,27)
InChIKeyYDXSMURKJCFHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AW01178: A Selective Class I HDAC Inhibitor with Quantified Anti-Metastatic Activity in Breast Cancer Models


AW01178 (CAS: 651293-70-8) is a novel benzacetamide-based small molecule identified as a selective inhibitor of Class I histone deacetylases (HDACs) [1]. It was discovered through a high-throughput screen targeting E-cadherin upregulation, a key process in suppressing epithelial-mesenchymal transition (EMT) and metastasis [1]. AW01178 is characterized by its selective activity against HDAC1, HDAC2, and HDAC8, distinguishing it from pan-HDAC inhibitors .

Why a Pan-HDAC Inhibitor Like Vorinostat (SAHA) Cannot Substitute for AW01178 in Metastasis Research


Generic substitution with pan-HDAC inhibitors like vorinostat (SAHA) is not scientifically valid for studies targeting class I-specific epigenetic modulation. While vorinostat inhibits both Class I and II HDACs, AW01178 demonstrates targeted activity against the class I enzymes HDAC1, HDAC2, and HDAC8 [1]. This selectivity profile translates into a distinct functional outcome: AW01178 achieves significant inhibition of breast cancer metastasis in vivo at 50 mg/kg, with a noted reduction in lung metastatic foci and minimal toxicity to normal epithelial cells [1]. This specificity and efficacy profile, particularly its ability to reverse EMT at low concentrations without affecting cell viability or cycle, cannot be replicated by non-selective pan-HDAC inhibitors [1].

Quantitative Evidence for AW01178: Direct Comparisons Against Vorinostat, MS-275, and 5-Azacytidine


Superior Target Selectivity: AW01178 vs. the Pan-HDAC Inhibitor Vorinostat (SAHA)

Unlike the pan-HDAC inhibitor vorinostat, which broadly targets Class I and II enzymes, AW01178 is a class I-selective inhibitor with demonstrated activity against HDAC1, HDAC2, and HDAC8 [1]. This selectivity was confirmed via purified HDAC activity assays, where AW01178 showed inhibition of only these three class I members [1]. In contrast, vorinostat (SAHA) is documented to inhibit HDAC1, HDAC2, HDAC3 (Class I), HDAC6, HDAC7 (Class II), and HDAC11 (Class IV) with reported ID50 values of 10 nM and 20 nM for HDAC1 and HDAC3, respectively [2].

HDAC Selectivity Epigenetics Drug Discovery

Functional Equivalence to 5-Azacytidine in Migration and Invasion Assays

In head-to-head assays using highly metastatic MDA-MB-231 breast cancer cells, AW01178 demonstrated comparable inhibitory effects on cell migration and invasion to the clinical DNMT inhibitor 5-Azacytidine [1]. Both compounds significantly reduced the migratory and invasive capacity of these aggressive cancer cells in Transwell and Matrigel invasion assays [1].

Cell Migration Invasion Cancer Metastasis

Quantified In Vivo Anti-Metastatic Efficacy at 50 mg/kg in a Murine Model

AW01178's ability to suppress metastasis was quantified in an in vivo murine model of breast cancer. Female nude mice were injected with 4T1 cells via the tail vein and treated with 25 or 50 mg/kg AW01178. Mice treated with 50 mg/kg AW01178 formed fewer lung metastatic foci compared to both the vehicle control (Ctrl) group and the 25 mg/kg AW01178 group [1].

In Vivo Efficacy Metastasis Preclinical Model

Differential Cytotoxicity Profile: Minimal Impact on Normal MCF-10A Epithelial Cells at Efficacious Doses

AW01178 exhibits a favorable differential cytotoxicity profile. While it significantly inhibits HDAC activity and cell invasion at low concentrations (10 μM), it had no detectable effect on the viability or cell cycle of normal human breast epithelial cells (MCF-10A) at these same concentrations [1]. High concentrations of AW01178 did significantly inhibit the activity of MCF-10A cells, establishing a clear therapeutic window [1]. In contrast, the pan-HDAC inhibitor vorinostat is known for a range of adverse effects, including gastrointestinal and constitutional symptoms, which are linked to its broad-spectrum HDAC inhibition [2].

Toxicity Safety Profile Selectivity

Recommended Research Applications for AW01178 Based on Comparative Data


Investigating Class I HDAC-Specific Roles in Epithelial-Mesenchymal Transition (EMT)

Procure AW01178 as a selective tool compound to dissect the specific contribution of class I HDACs (HDAC1, HDAC2, HDAC8) to EMT and metastasis, as evidenced by its defined selectivity profile and ability to upregulate E-cadherin without affecting other HDAC classes [1]. Use in place of pan-inhibitors like vorinostat to avoid confounding results from broader HDAC inhibition [1].

In Vivo Preclinical Studies Focused on Breast Cancer Metastasis Suppression

Utilize AW01178 in murine models of breast cancer metastasis. The established in vivo efficacy of a 50 mg/kg dose in reducing lung metastatic foci provides a validated starting point for experimental design and ensures study reproducibility [1]. This is ideal for research programs aiming to validate anti-metastatic targets or test combination therapies.

Screening for Synergistic Partners in Combination Therapy Regimens

Use AW01178 in combination screens with other anti-tumor drugs. Its demonstrated ability to function as monotherapy and its promising prospects in combination therapy, along with its favorable safety profile on normal cells, make it an excellent candidate for identifying synergistic drug partners that enhance anti-metastatic efficacy while minimizing toxicity [1].

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